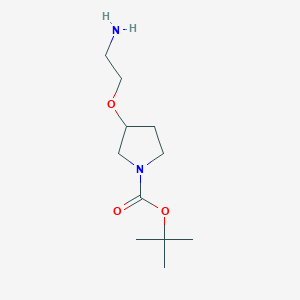
2-(2,4-Dimethylphenoxy)-4-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the nitrile group, and the attachment of the methoxy and 2,4-dimethylphenoxy groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the pyridine and phenyl groups), a nitrile group, an ether linkage, and a methoxy group. These functional groups would influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
DMPMN has been widely used in scientific research applications, such as organic synthesis, the study of biochemical and physiological effects, and the development of new drugs. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. It has also been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other products. Additionally, DMPMN has been used in the study of the biochemical and physiological effects of various compounds and drugs, as well as in the development of new drugs.
Mécanisme D'action
The mechanism of action of DMPMN is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Acetylcholine is an important neurotransmitter involved in the regulation of many physiological processes, such as muscle contraction, memory, and learning. By inhibiting the enzyme acetylcholinesterase, DMPMN can increase the concentration of acetylcholine in the body, leading to a variety of effects.
Biochemical and Physiological Effects
DMPMN has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to increase the concentration of acetylcholine in the body, which can lead to an increase in cognitive function, memory, and learning. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPMN in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is soluble in organic solvents, making it easy to use in laboratory experiments. However, the compound is toxic and should be handled with care. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for the use of DMPMN in scientific research. One potential area of research is the investigation of its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments. Other potential future directions include the development of new syntheses methods, the study of its effects on other biochemical and physiological processes, and the exploration of new uses for the compound.
Méthodes De Synthèse
DMPMN can be synthesized from 2,4-dimethylphenol and 4-methoxynicotinonitrile. The synthesis method typically involves the reaction of 2,4-dimethylphenol with 4-methoxynicotinonitrile in a solvent, such as ethanol or 2-(2,4-Dimethylphenoxy)-4-methoxynicotinonitrile. The reaction is typically conducted at a temperature of approximately 80°C. The reaction yields a white crystalline solid, which is then filtered, washed, and dried to obtain the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-4-5-13(11(2)8-10)19-15-12(9-16)14(18-3)6-7-17-15/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPAEOCLUOJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=CC(=C2C#N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)
![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)
![6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione](/img/structure/B2942572.png)
![4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2942574.png)



![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)

![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)